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1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea

ROCK inhibitor kinase selectivity hinge-binding motif

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea (CAS 2034309-80-1) is a heterocyclic urea derivative composed of a pyridine core bearing a 1-methyl-1H-pyrazol-4-yl substituent at the 5-position, a methylene-linked urea bridge at the 3-position, and a terminal thiazol-2-yl group. The compound belongs to the pyridylthiazole urea class, a scaffold extensively characterized as Rho-associated protein kinase (ROCK1/2) inhibitors through crystallography and enzymatic studies.

Molecular Formula C14H14N6OS
Molecular Weight 314.37
CAS No. 2034309-80-1
Cat. No. B2433768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea
CAS2034309-80-1
Molecular FormulaC14H14N6OS
Molecular Weight314.37
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3
InChIInChI=1S/C14H14N6OS/c1-20-9-12(8-18-20)11-4-10(5-15-7-11)6-17-13(21)19-14-16-2-3-22-14/h2-5,7-9H,6H2,1H3,(H2,16,17,19,21)
InChIKeyFDBKTZGBBFJIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea (CAS 2034309-80-1): Chemical Identity and Structural Context for Procurement


1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea (CAS 2034309-80-1) is a heterocyclic urea derivative composed of a pyridine core bearing a 1-methyl-1H-pyrazol-4-yl substituent at the 5-position, a methylene-linked urea bridge at the 3-position, and a terminal thiazol-2-yl group [1]. The compound belongs to the pyridylthiazole urea class, a scaffold extensively characterized as Rho-associated protein kinase (ROCK1/2) inhibitors through crystallography and enzymatic studies [2]. Its molecular formula is C₁₄H₁₄N₆OS with a molecular weight of 314.37 g/mol [1]. This compound is distinguished from the well-characterized analog RKI-1447 (CAS 1342278-01-6) by the substitution of the 4-pyridyl group on the thiazole ring with a 5-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl moiety, altering both the hinge-binding pharmacophore and the ribose-pocket orientation [2][3].

Procurement Risk: Why Structural Analogs of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea Cannot Be Assumed Interchangeable


Within the pyridylthiazole urea chemotype, seemingly minor structural modifications produce large-magnitude shifts in kinase potency, isoform selectivity, and cellular efficacy. The Pireddu et al. (2012) SAR study demonstrated that meta-substitution on the benzyl ring yields low-nanomolar ROCK inhibitors, whereas para-substitution results in substantial loss of potency [1]. The benzylic stereogenic center profoundly influences activity, with enantiomeric pairs showing divergent IC₅₀ values [1]. In the Patel et al. (2012) study, the weak analog RKI-1313—differing from RKI-1447 by a single structural feature—failed to suppress ROCK substrate phosphorylation, migration, or invasion at concentrations where RKI-1447 was fully efficacious [2]. The target compound replaces the RKI-1447 4-pyridyl-thiazole group with a 5-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl urea system, which is predicted to alter hinge-region hydrogen bonding geometry and ribose-pocket occupancy relative to both the 4-pyridyl series and the 2-pyrazolyl positional isomer (CAS 2034537-58-9) [1]. Generic substitution without head-to-head biochemical verification therefore carries high technical risk.

Quantitative Differentiation Evidence for 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea Versus Closest Analogs


Kinase Selectivity Profile Differentiation via Pyrazole-for-Pyridine Hinge-Binder Swap Relative to RKI-1447

The target compound replaces the 4-pyridyl hinge-binding group present in RKI-1447 with a 5-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl system [1]. In the pyridylthiazole urea series, the 4-pyridyl group forms a critical hydrogen bond with the kinase hinge region (e.g., Met156 in ROCK1), a contact confirmed by the RKI-1447–ROCK1 co-crystal structure (PDB 3TV7) [1][2]. Pyrazole substitution at this position introduces an additional H-bond donor/acceptor capability (the pyrazole N2 nitrogen) that is absent in the pyridyl series, potentially reorienting the urea linker trajectory relative to the catalytic lysine and DFG motif [2]. In the p38α MAP kinase context, the N-pyrazole, N′-thiazole urea chemotype has been validated as a distinct scaffold yielding potent Type III allosteric inhibitors (e.g., compound 18c, IC₅₀ = 135 ± 21 nM) through novel hydrogen bonding interactions within the allosteric site [3]. This establishes the pyrazole-thiazole urea as a pharmacophore with non-redundant binding geometry relative to the pyridyl-thiazole series [2][3].

ROCK inhibitor kinase selectivity hinge-binding motif pyrazole pharmacophore

Positional Isomer Differentiation: Pyrazolyl Substitution at Pyridine C5 vs. C2 Governs Urea Linker Trajectory and Target Engagement

The target compound (pyrazole at pyridine C5) is a positional isomer of CAS 2034537-58-9, which bears the 1-methylpyrazol-4-yl group at the pyridine C2 position and a 4-methyl group on the thiazole ring [1]. In the Pireddu et al. SAR framework, the orientation of the urea linker relative to the pyridine nitrogen is a critical determinant of binding pose: the methylene-urea attachment point on the pyridine ring governs the dihedral angle between the pyridine plane and the urea carbonyl, which in turn dictates the depth of thiazole penetration into the ribose pocket [1]. The C5 attachment positions the urea linker meta to the pyridine nitrogen, producing a vector distinct from the ortho relationship in the C2 isomer, potentially shifting the thiazole group by approximately 2–3 Å in the ribose-binding region based on geometric considerations [1]. The C2 isomer (CAS 2034537-58-9) further incorporates a 4-methylthiazole substituent that introduces steric bulk at the ribose pocket entrance, whereas the target compound's unsubstituted thiazole may permit deeper pocket penetration .

positional isomer pyridine substitution urea linker geometry structure-activity relationship

Pyrazole-Thiazole Urea Chemotype as a Validated Allosteric Kinase Inhibitor Scaffold Distinct from ATP-Competitive Type I Series

The N-pyrazole, N′-thiazole urea chemotype has been structurally validated as a Type III (allosteric) kinase inhibitor scaffold in the context of p38α MAPK, where it stabilizes the DFG-out inactive conformation via hydrogen bonding interactions within the allosteric pocket adjacent to the ATP site [1]. The most potent compound in this series, 18c, inhibited p38α with an IC₅₀ of 135 ± 21 nM, while its close analog 18b demonstrated cellular target engagement by inhibiting p38α-mediated MK2 phosphorylation in HeLa cells [1]. In contrast, RKI-1447 is a Type I inhibitor that binds the ATP site directly through hinge-region and DFG-motif contacts [2]. The target compound's N-pyrazole, N′-thiazole urea connectivity is structurally homologous to the allosteric p38α series (the urea nitrogen atoms are directly attached to the pyrazole and thiazole rings, respectively), while RKI-1447 and the broader 1-benzyl-3-(4-pyridylthiazol-2-yl)urea class lack the pyrazole moiety altogether [1][2]. This raises the possibility that the target compound may engage kinases via a binding mode that is mechanistically distinct from the Type I ROCK inhibitors.

type III kinase inhibitor allosteric inhibitor p38α MAPK DFG-out conformation

Functional Cellular Selectivity: Pyridylthiazole Urea Class Demonstrates ROCK-Specific Cytoskeletal Effects Without PAK Pathway Interference

At the class level, pyridylthiazole urea ROCK inhibitors display a functional selectivity profile characterized by suppression of ROCK-mediated actin stress fiber formation following LPA stimulation, while leaving PAK-mediated lamellipodia and filopodia formation (driven by PDGF and bradykinin, respectively) unaffected [1]. This was demonstrated for RKI-1447 at concentrations that fully inhibit ROCK substrate phosphorylation (MLC-2 and MYPT-1) without altering AKT, MEK, or S6 kinase phosphorylation at concentrations up to 10 μmol/L [1]. The structurally distinct analog GSK269962A (aminofurazanyl-azabenzimidazole chemotype) shows ROCK1 IC₅₀ = 1.6 nM and ROCK2 IC₅₀ = 4 nM, but belongs to a different scaffold with distinct off-target liability profiles [2]. Across the urea-based ROCK inhibitor series, enzyme potency (low nM) translates to cellular MYPT-1 phosphorylation suppression in human lung cancer cells, confirming on-target cellular engagement [3]. The target compound's pyrazole-containing variant may exhibit a modified selectivity fingerprint relative to these benchmarks.

actin stress fiber ROCK selectivity cytoskeleton cell migration

In Vivo Pharmacodynamic Benchmark: ROCK Inhibitor Class Demonstrates Intraocular Pressure Reduction and Tumor Growth Inhibition

ROCK inhibitors from the urea chemotype class have demonstrated in vivo pharmacodynamic efficacy in two distinct therapeutic contexts. RKI-1447 significantly reduced intraocular pressure (IOP) from 20.14 ± 2.59 mmHg to 13.38 ± 0.91 mmHg (P = 0.02) in a porcine ex vivo pigmentary glaucoma model, with concomitant disruption of trabecular meshwork actin stress fibers and increased phagocytosis [1]. In oncology, RKI-1447 inhibited the outgrowth of mammary tumors in a transgenic mouse model of breast cancer [2]. The structurally distinct urea-based ROCK inhibitor series described in the 2010 ACS Medicinal Chemistry Letters paper achieved excellent enzyme and cellular potency, high kinase selectivity, high aqueous solubility, good porcine corneal penetration, and appropriate DMPK profiles for topical ocular applications [3]. The target compound's pyrazole-modified structure may exhibit differentiated pharmacokinetic properties (e.g., altered logP, solubility, or corneal permeability) compared to these benchmarks, though direct data are not available.

intraocular pressure in vivo efficacy tumor xenograft pharmacodynamics

Molecular Properties Differentiation: Calculated Physicochemical Profile vs. RKI-1447 and GSK269962A

The target compound (C₁₄H₁₄N₆OS, MW 314.37) possesses a lower molecular weight than RKI-1447 (C₁₆H₁₄N₄O₂S, MW 326.37) and GSK269962A (C₂₄H₂₄N₈O₃, MW 472.50), with a correspondingly lower lipophilic burden [1][2][3]. The pyrazole substitution increases the heteroatom count (7 heteroatoms vs. 6 in RKI-1447) and introduces an additional hydrogen bond acceptor (pyrazole N2), which may enhance aqueous solubility at the expense of membrane permeability relative to the more lipophilic 4-pyridyl series [1]. The urea-based ROCK inhibitor class has been explicitly optimized for high aqueous solubility and appropriate DMPK profiles for topical ocular applications, establishing solubility as a differentiable parameter within the chemotype [4]. The target compound's topological polar surface area, rotatable bond count, and hydrogen bond donor/acceptor profile position it within favorable drug-like chemical space while offering a distinct property vector from existing ROCK inhibitor tool compounds [1][2].

drug-likeness physicochemical properties Lipinski solubility

Recommended Application Scenarios for 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea (CAS 2034309-80-1)


ROCK Isoform Selectivity Profiling: Pyrazole Hinge-Binder SAR Expansion

This compound is optimally deployed in ROCK1/ROCK2 biochemical selectivity panels to determine how pyrazole-for-pyridine hinge-binder substitution alters isoform inhibition ratios. The Pireddu et al. (2012) SAR framework demonstrated that subtle modifications to the urea-bearing aromatic group produce large shifts in potency; systematically comparing this compound against RKI-1447 (4-pyridyl hinge binder) and GSK269962A (aminofurazanyl scaffold) in parallel dose-response assays (e.g., Z′-LYTE or ADP-Glo format, 0.1 nM–10 μM range) would quantify the selectivity consequences of pyrazole incorporation at the hinge interface [1][2].

Kinome-Wide Selectivity Screening to Map Pyrazole-Thiazole Urea Polypharmacology

The N-pyrazole, N′-thiazole urea chemotype has precedent as a kinase inhibitor scaffold beyond ROCK, including validated Type III p38α MAPK inhibition (Getlik et al., 2012) [1]. This compound should be profiled in broad kinome panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot, 1 μM single-point followed by Kd/IC₅₀ determination for hits) to define its selectivity fingerprint relative to the p38α-active pyrazole-thiazole urea series and the ROCK-selective pyridyl-thiazole urea series [1][2].

Cellular Cytoskeletal Phenotyping: ROCK Pathway Specificity Validation

Based on the class-level functional selectivity established for pyridylthiazole urea ROCK inhibitors (Patel et al., 2012), this compound is suited for actin stress fiber disruption assays (LPA-stimulated fibroblasts or cancer cells, phalloidin staining, 0.1–10 μM) with parallel PAK pathway counterscreens (PDGF/bradykinin-stimulated lamellipodia/filopodia formation) [1]. Dose-response quantification of phospho-MLC-2 and phospho-MYPT-1 suppression (Western blot or ELISA) alongside phospho-AKT, phospho-MEK, and phospho-S6K immunoblotting would establish the compound's cellular selectivity window [1].

Ocular Pharmacology: Trabecular Meshwork Outflow Facility and IOP Models

The urea-based ROCK inhibitor class has demonstrated clinical-grade potential in glaucoma models, with RKI-1447 reducing IOP by 33.6% (20.14 to 13.38 mmHg) in a porcine pigmentary glaucoma model and the broader urea series achieving good corneal penetration [1][2]. This compound should be evaluated in ex vivo porcine anterior chamber perfusion assays (IOP and outflow facility measurement) and trabecular meshwork cell-based assays (actin cytoskeleton disruption, phagocytosis) to benchmark its ocular hypotensive efficacy against RKI-1447 and determine whether the pyrazole modification enhances corneal permeability or target tissue retention [1][2].

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